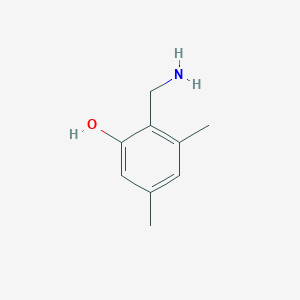
2-(Aminomethyl)-3,5-dimethylphenol
Übersicht
Beschreibung
“2-(Aminomethyl)-3,5-dimethylphenol” is an organic compound that features an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . This material is characterized by various techniques to confirm its microstructure . It was also employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .
Molecular Structure Analysis
The molecular weight of “2-(Aminomethyl)-3,5-dimethylphenol” is 123.15 . The molecular formula is C7H9NO .
Chemical Reactions Analysis
The 2-(aminomethyl)phenols modified boehmite performed well as a catalyst in the Konevenagel condensation reactions to construct a variety of structurally diverse α-cyano-substituted alkenes with up to 99% yield . Moreover, these catalysts can be easily separated from the reaction system, and continuously reused for six times without significant loss of catalytic efficiency .
Wissenschaftliche Forschungsanwendungen
1. Catalytic and Magnetic Properties in Copper(II) Complexes
2-(Aminomethyl)-3,5-dimethylphenol has been studied for its role in the synthesis of binuclear copper(II) complexes. These complexes exhibit catalytic activities, such as catecholase activity, as well as magnetic properties due to the interaction between copper atoms. The ligands derived from 2-(Aminomethyl)-3,5-dimethylphenol enhance the catalytic efficiency, particularly in the oxidation of specific compounds (Kannappan et al., 2003).
2. Application in Polymer Synthesis
This chemical compound plays a significant role in polymer chemistry. Research shows its application in the polymerization of 2,6-dimethylphenol, leading to the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). Different ligands based on 2-(Aminomethyl)-3,5-dimethylphenol have been employed, influencing the reaction rates and by-product formation in these polymerization processes (Kim et al., 2018).
3. Formation of Luminescent Chelates
Research into the formation of luminescent chelates with europium(III) has identified 2-(Aminomethyl)-3,5-dimethylphenol as a key ligand. These chelates exhibit unique structural properties and are capable of inducing sensitized transitions in europium(III) with notably long lifetimes, highlighting its potential in luminescence studies (Latva et al., 1996).
4. Oxidative Coupling Reactions
In the field of organic synthesis, 2-(Aminomethyl)-3,5-dimethylphenol has been utilized in oxidative coupling reactions. These studies have led to the development of efficient procedures for creating specific biphenyl compounds, which are valuable in various chemical industries (Boldron et al., 2005).
5. Impact on Biochemical Processes
While focusing on non-drug related research, it's notable that 2-(Aminomethyl)-3,5-dimethylphenol has been studied for its influence on biochemical processes, such as its interaction with certain proteins and enzymes. These studies provide insight into the biochemical behavior of this compound under various conditions (Sanyal et al., 2015).
Safety and Hazards
Zukünftige Richtungen
The 2-(aminomethyl)phenols modified boehmite composite material has been prepared as an efficient catalyst for Konevenagel condensation and the Pd nanoparticles supported on this material showed good activity and generality in Suzuki–Miyaura reactions . These findings provide a foundation for designing optoelectronic devices with distinguished performance in the future .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJFBISUGAPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505922 | |
| Record name | 2-(Aminomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,5-dimethylphenol | |
CAS RN |
769871-92-3 | |
| Record name | 2-(Aminomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



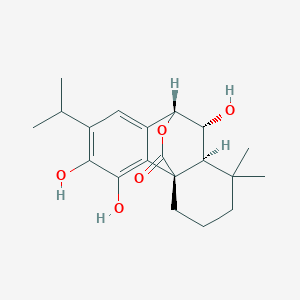
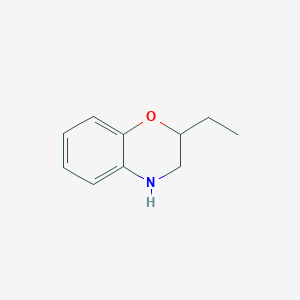



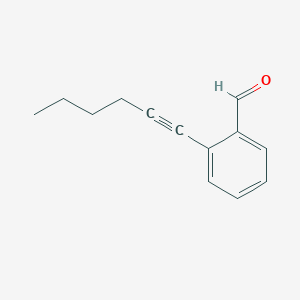
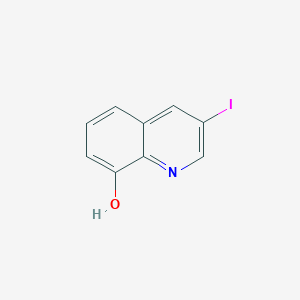
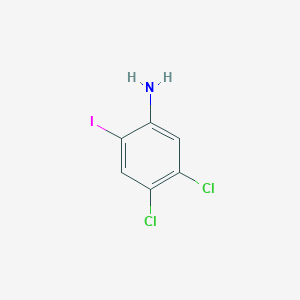

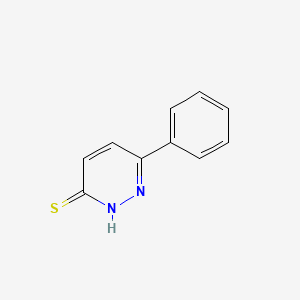
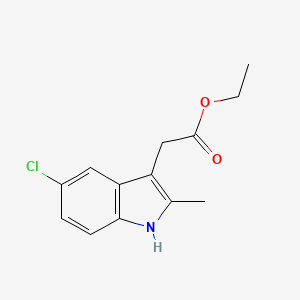


![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)